molecular formula C7H14O2 B3014591 (1R)-1-(oxolan-3-yl)propan-1-ol CAS No. 1568408-84-3

(1R)-1-(oxolan-3-yl)propan-1-ol

Cat. No. B3014591
CAS RN: 1568408-84-3
M. Wt: 130.187
InChI Key: BVEPUHBNQBEBAO-COBSHVIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(oxolan-3-yl)propan-1-ol is a chiral alcohol that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as (R)-3-(tetrahydrofuran-3-yl)propan-1-ol or (R)-THP-1-ol. It is a colorless liquid that is soluble in water and commonly used as a chiral building block in organic chemistry.

Scientific Research Applications

Photoremovable Protecting Groups

(1R)-1-(oxolan-3-yl)propan-1-ol and related compounds have been explored for their role as photoremovable protecting groups. These groups are used in chemical reactions to temporarily mask certain functional groups, making them inactive during certain stages of synthesis, and can later be removed by light-induced reactions. 1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl esters, related to this compound, are found to participate in a chain reaction process involving hydrogen transfer, which is essential in photolysis of phenacyl esters. These chromophores are proposed for applications where high concentrations of hydrogen/electron donors are feasible (Literák, Hroudná, & Klán, 2008).

Intramolecular Cyclization and Oxetan Formation

The compound also finds use in the intramolecular cyclization of 3,4-epoxy-alcohols, leading to the formation of oxetans. This process has been studied in compounds like 1-(βγ-Epoxypropyl)cyclohexan-1-ol, showing the potential for creating complex molecular structures such as oxetans and oxolans (Murai, Ono, & Masamune, 1976).

Asymmetric Synthesis of Polyketide Spiroketals

In the field of asymmetric synthesis, derivatives of this compound have been used for the non-iterative synthesis of C15 polyketide spiroketals. These spiroketals are significant due to their potential biological activity and complex molecular architecture (Meilert, Pettit, & Vogel, 2004).

Synthesis of Isochroman Derivatives

Another application is in the total synthesis of (12R)- and (12S)-12-hydroxymonocerins, where the oxolane-fused isochroman-1-one framework is constructed using a chiral hypervalent iodine reagent. This method demonstrates the versatility of this compound derivatives in synthesizing complex molecular structures (Fujita, Mori, Shimogaki, & Sugimura, 2013).

properties

IUPAC Name

(1R)-1-(oxolan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-7(8)6-3-4-9-5-6/h6-8H,2-5H2,1H3/t6?,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEPUHBNQBEBAO-COBSHVIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1CCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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